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The table below summarizes key pharmacokinetic parameters from multiple bioequivalence studies of

different domperidone formulations in healthy subjects under fasting conditions.

Formulation C~max~ T~max~ AUC~O0-t~ AUC~0-c0~
. t~1/2~ (h) Reference

Comparison (ng/mL) (h) (ng-h/imL) (ng-h/imL)
10 mg Tablet 17.13 vs. 0.87 vs. 73.12 vs. 90.32 vs. Not [1]
vs. Reference 17.67 0.89 71.45 87.08 Specified
20 mg Not Not Not Not Not [2]
Suspension vs.  significantly  significantly  significantly  significantly  significantly
Tablet different different different different different
Domperidone 20.7 0.6 Not Not 12.6-16.0 [3]
20 mg Solution Provided Provided
Domperidone Linear ~0.6-0.9 Linear Linear ~12.6-16.0 [3]
10-40 mg increase increase increase
Solution (Dose
Proportionality)

Key Findings from Data:

¢ Bioequivalence Confirmation: Studies consistently conclude that the test and reference
formulations meet bioequivalence criteria, with 90% confidence intervals for the ratios of C~max~,
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AUC~0-t~, and AUC~0-c~ falling within the 80-125% acceptance range [1] [4] [2].

¢ Rapid Absorption: Domperidone is rapidly absorbed, with T~max~ generally occurring within 0.6 to
1.2 hours after administration [3] [1].

¢ Linear Pharmacokinetics: Studies demonstrate dose proportionality over the 10 mg to 40 mg range,
with linear increases in C~max~ and AUC, and constant oral clearance, indicating linear kinetics [3].

¢ Extended Half-life: Domperidone has a relatively long elimination half-life, ranging from
approximately 12 to 16 hours [3].

Detailed Experimental Protocols

The bioequivalence of domperidone formulations is typically assessed using the following standardized

clinical trial protocol.

Standard Bioequivalence Study Design

e Study Type: Randomized, open-label, single-dose, two-period, two-treatment crossover study [4] [5].

e Subjects: Healthy adult volunteers (often male), typically 24-36 subjects per study to ensure
adequate statistical power [1] [4] [5].

e Dosing and Washout: Subjects are randomly assigned to receive either the test or reference
formulation in the first period, followed by a washout period (usually 7 days to eliminate carryover
effects), before receiving the alternate formulation in the second period [1] [4].

e Conditions: Studies are conducted under fasting conditions, though some may also include a fed-
state arm [4].

Bioanalytical Methods and Pharmacokinetic Analysis

e Blood Sampling: A series of 17-18 blood samples are collected from each subject at scheduled time
points up to 48 hours post-dose to fully characterize the concentration-time profile [1] [4].

e Sample Analysis: Plasma concentrations of domperidone are determined using validated high-
performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are
highly specific and sensitive [1] [4] [2].

¢ Pharmacokinetic Calculation: Pharmacokinetic parameters are derived from the plasma
concentration-time data using non-compartmental analysis with software such as WinNonlin [4].

e Statistical Analysis for Bioequivalence: The primary analysis involves calculating the geometric
mean ratios (Test/Reference) for C~max~, AUC~0-t~, and AUC~0-«~. Bioequivalence is concluded if
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the 90% confidence intervals for these ratios fall entirely within the predefined range of 80.00% to
125.00% [1] [4].

Study Design Workflow and Decision Pathway

The following diagrams illustrate the standard workflow of a bioequivalence study and the statistical

decision pathway for concluding bioequivalence.
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The data and methodologies presented provide a robust framework for comparing domperidone
formulations. Key aspects to ensure a high-quality study include adequate sample size, a washout period that

accounts for domperidone's ~12-16 hour half-life, and sensitive LC-MS/MS analytics [3] [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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